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1-Pentyl-1h-indol-5-amine

Cat. No.: B13627617
M. Wt: 202.30 g/mol
InChI Key: IXJNWNGBPWGHEH-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffold in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a paramount structural scaffold in the fields of chemical and biological research. fluorochem.co.ukd-nb.infomdpi.com Its significance stems from its prevalence in a vast number of natural products and synthetically developed molecules that exhibit significant biological activity. fluorochem.co.uknih.gov The unique electronic properties of the indole ring, including its 10-π-electron aromatic system, allow for diverse chemical interactions and make it a "privileged scaffold" in medicinal chemistry. chemicalbook.com

Indole derivatives are fundamental to numerous biological processes. The essential amino acid tryptophan, for instance, contains an indole ring and serves as a biosynthetic precursor to vital neurochemicals like the neurotransmitter serotonin (B10506) and the hormone melatonin. chemicalbook.comnih.govmdpi.com The structural versatility of the indole scaffold enables it to interact with a wide array of biological targets, such as G-protein coupled receptors, kinases, and enzymes, leading to its incorporation into many pharmaceutical agents. d-nb.infonih.gov Commercially available drugs containing the indole core include the anti-inflammatory drug Indomethacin, the antihypertensive agent Reserpine, and various anticancer agents like Vincristine and Vinblastine. nih.govmdpi.com The continuous exploration of indole derivatives in drug discovery highlights their immense therapeutic potential across areas such as oncology, neurology, and infectious diseases. nih.govresearchgate.net

Historical Context of Indole Derivatives Investigation

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. nih.govresearchgate.net In 1866, Adolf von Baeyer achieved a landmark synthesis by reducing oxindole—a derivative of indigo—to indole using zinc dust. nih.govresearchgate.net He subsequently proposed the correct formula for indole in 1869. nih.govresearchgate.net For the remainder of the 19th century, research was largely driven by the importance of indole-based dyes.

A significant surge in interest occurred in the 1930s with the discovery that the indole moiety is a core component of many important alkaloids, including tryptophan. nih.gov This realization expanded the field of study from dyestuffs to fundamental biochemistry and pharmacology. A pivotal moment in synthetic indole chemistry was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a reliable method for creating substituted indoles that remains widely used today. nih.gov Over the decades, numerous other named reactions for indole synthesis have been developed, such as the Leimgruber–Batcho, Madelung, and Bartoli syntheses, each offering different advantages for accessing diverse indole structures. nih.gov This rich history of synthesis and discovery has cemented indole's importance and ensures it remains an active and fruitful area of chemical investigation. nih.govresearchgate.net

Classification of Indole Derivatives for Academic Study

Indole derivatives can be classified for academic study based on several criteria, including their structural features, synthetic origin, or biological activity. A common and systematic approach is to classify them based on the synthetic strategy used to construct the indole ring system. This method focuses on the final bond formation in the heterocyclic ring. One such classification system categorizes all indole syntheses into eight fundamental types, which helps in understanding the history and current state of the art for a given synthetic approach. chem-soc.si

Another method is to classify them based on the substitution pattern on the indole core. This can be broadly divided into:

N-Substituted Indoles: Where a substituent is attached to the nitrogen atom (position 1).

C-Substituted Indoles: With substituents on the carbon atoms of the pyrrole ring (positions 2 and 3) or the benzene ring (positions 4, 5, 6, and 7).

Indole Alkaloids: Naturally occurring compounds containing the indole scaffold, often with complex additional ring structures (e.g., yohimbine, strychnine).

Aminoindoles/Nitroindoles: Indoles bearing amino or nitro functional groups, which are important synthetic precursors. d-nb.inforesearchgate.net

For medicinal chemistry research, classification is often based on therapeutic application, such as anticancer, antimicrobial, or anti-inflammatory indole derivatives. d-nb.infonih.gov

A selection of named indole synthesis reactions, which provide a basis for classification, is presented in the table below.

Indole Synthesis Method Classification Type (Based on Bond Formation) chem-soc.si Brief Description
Fischer Indole Synthesis Type 1Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. nih.gov
Leimgruber–Batcho Synthesis Type 5A two-step procedure that is high-yielding and popular in the pharmaceutical industry. nih.gov
Madelung Synthesis Type 6Intramolecular cyclization of an N-phenylamide at high temperature with a strong base. researchgate.net
Bartoli Indole Synthesis Type 1Reaction of a nitroarene with a vinyl Grignard reagent. nih.gov
Reissert Indole Synthesis Type 5Condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an indole-2-carboxylic acid derivative. nih.gov
Nenitzescu Indole Synthesis Type 7Reaction of a benzoquinone with a β-enamino ester. chem-soc.si

Research Landscape of 1-Pentyl-1H-indol-5-amine within Indole Chemistry

The academic research landscape for this compound is not extensive, and there is a scarcity of published studies focusing specifically on this molecule. It is primarily identified as a chemical intermediate available from commercial suppliers for research purposes. fluorochem.co.uk Its parent compound, 1H-indol-5-amine (also known as 5-aminoindole), is more thoroughly documented as a key intermediate for the synthesis of more complex, biologically active compounds and as a monomer for creating electroactive polymers. chemicalbook.comchem-soc.simedchemexpress.com

The presence of the 1-pentyl group suggests its utility in research areas where modulating lipophilicity is important. The 1-pentyl chain is a common feature in a variety of indole derivatives investigated for their interaction with cannabinoid receptors; however, these compounds typically feature an additional pharmacophore at the 3-position of the indole ring, a feature absent in this compound. nih.govnih.gov The 5-amino group provides a reactive site for further chemical modification, such as acylation, alkylation, or diazotization, allowing for the construction of more elaborate molecular architectures. d-nb.info

Therefore, this compound is best characterized as a synthetic building block. Its research landscape is implicitly linked to the broader pursuit of novel indole derivatives, where it can serve as a starting material for creating new chemical entities for screening and evaluation in medicinal chemistry or materials science.

Below are the known chemical properties for this compound.

Property Value
Molecular Formula C₁₃H₁₈N₂
Molecular Weight 202.30 g/mol fluorochem.co.uk
CAS Number 959416-66-1 fluorochem.co.uk
Appearance Not specified, likely solid or oil
LogP 3.235 fluorochem.co.uk
Hydrogen Bond Acceptors 2 fluorochem.co.uk
Hydrogen Bond Donors 1 fluorochem.co.uk
Canonical SMILES CCCCCn1ccc2cc(N)ccc21 fluorochem.co.uk

Scope and Objectives of Academic Research on this compound

Given the limited direct research on this compound, the scope and objectives of its academic use can be inferred from its structure and the established applications of related compounds.

The primary scope of research involving this compound is likely within synthetic organic and medicinal chemistry, where it serves as a versatile intermediate.

The objectives of using this compound in an academic research context would likely include:

Synthesis of Novel Indole Derivatives: The principal objective would be to use the reactive 5-amino group as a handle for further chemical elaboration. Researchers could aim to synthesize series of new compounds by reacting the amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) to explore structure-activity relationships (SAR) in a given biological target.

Development of Molecular Probes: The compound could be used to build fluorescent probes or affinity ligands. The 5-amino group is suitable for conjugation to fluorophores or other reporter molecules.

Creation of Materials: Drawing from research on its parent, 5-aminoindole (B14826), which is used for electropolymerization, an objective could be to investigate the properties of polymers incorporating the this compound monomer. chem-soc.si The N-pentyl group would be expected to increase the solubility and modify the electronic properties of the resulting polymer.

Scaffold for Drug Discovery Programs: In medicinal chemistry, it could be a starting point for developing compounds targeting specific receptors or enzymes where the 1-pentyl and 5-amino-indole combination is hypothesized to be beneficial for binding or pharmacokinetic properties. For example, 5-aminoindole itself is a reactant for preparing inhibitors of targets like the protein XIAP, Factor Xa, and various kinases. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2 B13627617 1-Pentyl-1h-indol-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-pentylindol-5-amine

InChI

InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-10-12(14)5-6-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3

InChI Key

IXJNWNGBPWGHEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Pentyl 1h Indol 5 Amine

Strategies for the Synthesis of the 1-Pentyl-1H-indole Core

The formation of the 1-pentyl-1H-indole core is a critical phase in the synthesis of 1-pentyl-1H-indol-5-amine. This can be achieved through various strategies, primarily involving the direct N-alkylation of a pre-existing indole (B1671886) ring system or the construction of the indole ring itself with the pentyl group already incorporated.

N-Alkylation Approaches for 1-Substitution

The most direct route to the 1-pentyl-1H-indole core is the N-alkylation of an indole precursor. This involves the formation of a nitrogen-carbon bond at the N-1 position of the indole ring.

A widely employed and conventional method for the N-alkylation of indoles involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. In the case of 1-pentyl-1H-indole synthesis, this typically involves the reaction of indole with 1-bromopentane (B41390) or a similar pentyl halide. The reaction is commonly carried out in an aprotic polar solvent like dimethylformamide (DMF). The sodium hydride acts as a powerful base to generate the indolide anion, which then serves as a potent nucleophile to attack the electrophilic carbon of the pentyl halide in an SN2 reaction.

The general reaction scheme is as follows: Indole + NaH → Sodium Indolide + H₂ Sodium Indolide + 1-Bromopentane → 1-Pentyl-1H-indole + NaBr

This method is favored for its operational simplicity and the ready availability of the starting materials.

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired N-alkylated product. Key parameters that are often adjusted include the choice of base, solvent, temperature, and reaction time. While sodium hydride in DMF is a common choice, other base-solvent systems can also be effective. For instance, the use of potassium hydroxide (B78521) (KOH) or cesium carbonate (Cs₂CO₃) as the base has been reported in some N-alkylation reactions of heterocycles.

The selection of the solvent is also critical. Aprotic polar solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the indole and the base, and they can solvate the cation of the base, thereby increasing the nucleophilicity of the indolide anion. Tetrahydrofuran (THF) is another solvent that can be used, sometimes in the presence of a phase-transfer catalyst to improve the reaction rate. The reaction temperature is typically kept low initially during the deprotonation step to control the exothermic reaction and then raised to facilitate the alkylation.

ParameterConditionRationale
Base Sodium Hydride (NaH)Strong base, effectively deprotonates the indole nitrogen.
Solvent Dimethylformamide (DMF)Aprotic polar solvent, dissolves reactants and stabilizes intermediates.
Alkylating Agent 1-BromopentaneReadily available and reactive electrophile.
Temperature 0 °C to room temperatureControlled deprotonation followed by efficient alkylation.

Several factors can influence the yield and purity of the N-alkylation reaction. One of the primary considerations is the prevention of C-alkylation, where the alkyl group attaches to a carbon atom of the indole ring (typically C-3) instead of the nitrogen. The choice of a strong, non-nucleophilic base and a polar aprotic solvent generally favors N-alkylation over C-alkylation.

To enhance the yield, an excess of the alkylating agent can be used to ensure the complete consumption of the indolide anion. However, this may necessitate a more rigorous purification process to remove the unreacted alkyl halide. Purification is typically achieved through column chromatography on silica (B1680970) gel. The purity of the final product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS).

FactorConsideration for Yield EnhancementConsideration for Purity
Stoichiometry Use of a slight excess of the alkylating agent.Avoid large excesses to simplify purification.
Reaction Time Monitoring the reaction by TLC to ensure completion.Avoid prolonged reaction times that may lead to side products.
Work-up Careful quenching of the reaction and extraction.Thorough washing of the organic layer to remove impurities.
Purification Column chromatography.Selection of an appropriate solvent system for good separation.

Ring Annulation and Cyclization Pathways for Indole Formation

An alternative to direct N-alkylation is the construction of the indole ring itself, with the pentyl group already attached to the nitrogen atom of a precursor molecule. Various named reactions can be employed for indole synthesis, which can be adapted to produce 1-substituted indoles.

One such approach is the Fischer indole synthesis , which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To synthesize a 1-pentyl-1H-indole, one could start with N-pentyl-N-phenylhydrazine and react it with a suitable carbonyl compound.

Another powerful method is the Larock indole synthesis , a palladium-catalyzed annulation of an o-haloaniline with an alkyne. By using an N-pentyl-o-haloaniline, this reaction can directly lead to the formation of a 1-pentyl-1H-indole derivative. ub.edu This method offers a high degree of flexibility in the substitution pattern of the final indole.

Domino reactions, such as the aza-Michael-SNAr-heteroaromatization sequence, have also been developed for the synthesis of C5-substituted 1-alkyl-1H-indole-3-carboxylic esters. nih.gov This approach involves the reaction of a primary amine, such as pentylamine, with a suitably activated acrylate (B77674) precursor, leading to the formation of the indole ring in a one-pot process. nih.gov

Functionalization at the C-5 Position for Amine Introduction

Once the 1-pentyl-1H-indole core is synthesized, the next crucial step is the introduction of an amine group at the C-5 position. A common and effective strategy for this transformation is a two-step process involving nitration followed by reduction.

The nitration of the 1-pentyl-1H-indole can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a classic nitrating agent, but milder conditions are often preferred for sensitive indole rings to avoid side reactions and degradation. Reagents such as sodium nitrate (B79036) in sulfuric acid can be employed. nih.gov The electrophilic nitration of indoles typically occurs at the C-3 position, but with the C-1 and C-3 positions potentially blocked or deactivated, nitration can be directed to the C-5 position of the benzene (B151609) ring.

Following the successful nitration to yield 1-pentyl-5-nitro-1H-indole, the nitro group is then reduced to an amine group. This reduction can be accomplished using a variety of reducing agents. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. d-nb.info Other reducing systems, such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid, are also effective for the reduction of aromatic nitro groups. masterorganicchemistry.com

The reaction scheme for this functionalization is as follows: 1-Pentyl-1H-indole + Nitrating Agent → 1-Pentyl-5-nitro-1H-indole 1-Pentyl-5-nitro-1H-indole + Reducing Agent → this compound

This two-step sequence provides a reliable route to the desired 5-amino-substituted indole derivative.

Precursor Synthesis and Regioselective Functionalization

A primary method for the synthesis of the N-alkylated nitroindole precursor is the direct N-alkylation of 5-nitroindole (B16589). This reaction involves the deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic substitution with a pentyl halide, such as 1-bromopentane or 1-iodopentane. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3), often in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (ACN). The acidity of the indole N-H proton (pKa ≈ 17 in DMSO) allows for the use of a variety of bases to generate the corresponding anion for alkylation.

BaseSolventAlkylating AgentTypical ConditionsNotes
Sodium Hydride (NaH)Dimethylformamide (DMF)1-Bromopentane0°C to room temperatureStrong base, requires anhydrous conditions.
Potassium Carbonate (K2CO3)Acetonitrile (ACN) or Acetone1-BromopentaneRefluxMilder, commonly used base.
Cesium Carbonate (Cs2CO3)Dimethylformamide (DMF)1-BromopentaneRoom temperature to 60°CHighly effective base for N-alkylation.

Alternatively, classical indole syntheses can be adapted to produce the desired precursor. The Fischer indole synthesis , a venerable method, could in principle be employed by reacting 4-nitrophenylhydrazine (B89600) with a suitable carbonyl compound that introduces the pentyl group at the N1 position, though this can be synthetically challenging in terms of precursor availability and regioselectivity. wikipedia.orgthermofisher.combyjus.com

The Leimgruber-Batcho indole synthesis offers a more direct route starting from an appropriately substituted o-nitrotoluene derivative. researchgate.netwikipedia.orgresearchgate.net This method involves the condensation of an o-nitrotoluene with a formamide (B127407) acetal (B89532) to form an enamine, which is then reductively cyclized to the indole. For the synthesis of a precursor to this compound, a starting material like 1-methyl-2,4-dinitrotoluene would be required, followed by selective manipulation of the functional groups, which can add complexity to the synthesis.

Regioselective functionalization of the indole ring is paramount. While the C3 position is the most nucleophilic site for electrophilic substitution, direct nitration of 1-pentylindole would likely lead to a mixture of products. Therefore, starting with a pre-functionalized benzene ring, such as in 4-nitrophenylhydrazine for the Fischer synthesis, or utilizing a directing group strategy is often preferred to ensure the desired C5-substitution pattern.

Reduction Strategies for Nitro or Cyano Precursors to Amines

The conversion of the 5-nitro or 5-cyano group to the 5-amino functionality is a pivotal step in the synthesis of this compound. A variety of reduction methods are available, with the choice depending on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis.

Reduction of 5-Nitroindole Precursors:

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro groups. google.comuctm.edu This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean, with water being the only byproduct, and often proceeds with high yields.

CatalystHydrogen SourceSolventTypical ConditionsAdvantages
Palladium on Carbon (Pd/C)H2 gasEthanol, Methanol, Ethyl AcetateRoom temperature, 1-4 atm H2High efficiency, clean reaction.
Raney NickelH2 gas or HydrazineEthanol, MethanolRoom temperature to 50°CCost-effective, effective for various nitro compounds.
Platinum(IV) Oxide (Adams' catalyst)H2 gasEthanol, Acetic AcidRoom temperature, 1-4 atm H2Highly active catalyst.

Chemical reduction methods offer an alternative to catalytic hydrogenation, particularly when specialized equipment for handling hydrogen gas is unavailable. Common reducing agents for this transformation include:

Tin(II) chloride (SnCl2) in the presence of concentrated hydrochloric acid is a classical method for the reduction of aromatic nitro compounds.

Iron (Fe) powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride, is another effective and economical method.

Sodium dithionite (B78146) (Na2S2O4) in an aqueous or biphasic system can also be used for the reduction of nitroindoles.

Reduction of 5-Cyanoindole Precursors:

While less common as a direct precursor for the 5-amino functionality in this specific context, 1-pentyl-5-cyanoindole could also be reduced to the corresponding aminomethylindole, which would then require further steps to arrive at the 5-aminoindole (B14826). However, for the direct conversion of a cyano group to an amino group, more forcing conditions are generally required. Catalytic hydrogenation with catalysts like Raney nickel or rhodium on alumina (B75360) under high pressure and temperature can achieve this transformation. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH4) can be used, although the reactivity of the indole ring towards such strong reducing agents must be considered.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, the development of advanced synthetic technologies has focused on improving reaction efficiency, safety, and environmental sustainability. These approaches are applicable to the synthesis of indole derivatives, including this compound.

Continuous Flow Synthesis Adaptations

Continuous flow chemistry has emerged as a powerful tool for organic synthesis, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety for handling hazardous reagents. mdpi.comnih.govresearchgate.netresearchgate.net The synthesis of indole derivatives has been successfully adapted to flow processes. mdpi.com For the synthesis of this compound, both the N-alkylation of 5-nitroindole and the subsequent reduction of the nitro group can be performed in a continuous flow setup. This allows for rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purity of the products. For instance, the catalytic hydrogenation of 1-pentyl-5-nitroindole can be carried out in a packed-bed reactor containing a solid-supported catalyst, enabling a continuous process with easy separation of the product from the catalyst.

Application of Ionic Liquids in Synthetic Procedures

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and ability to be recycled. rsc.orgresearchgate.net In the context of indole synthesis, ILs can act as both the solvent and the catalyst. For the N-alkylation of 5-nitroindole, using an ionic liquid as the reaction medium can enhance the reaction rate and selectivity. rsc.orgresearchgate.net Furthermore, certain acidic or basic ionic liquids can catalyze the Fischer indole synthesis, potentially offering a recyclable and more environmentally friendly alternative to traditional acid catalysts. rsc.org

Microdroplet Chemistry for Indole Derivative Synthesis

Microdroplet chemistry involves conducting reactions in picoliter to nanoliter volume droplets, which can lead to significant rate accelerations compared to bulk-phase reactions. researchgate.netstanford.eduacs.orgfigshare.com This acceleration is attributed to the high surface-to-volume ratio and unique interfacial effects within the microdroplets. The synthesis of various indole derivatives has been demonstrated using this technique. researchgate.netacs.org For the preparation of this compound precursors, the N-alkylation of 5-nitroindole could potentially be accelerated in a microdroplet system, leading to faster reaction times and potentially higher yields. stanford.edu This approach is particularly promising for high-throughput screening of reaction conditions and for the synthesis of small quantities of material for research purposes.

Post-Synthetic Derivatization and Analog Generation of this compound

The 5-amino group of this compound is a versatile functional handle that allows for a wide range of post-synthetic modifications to generate a diverse library of analogs. These derivatization reactions can be used to explore structure-activity relationships in various applications.

Common derivatization strategies targeting the 5-amino group include:

Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of substituents and modulating the electronic properties of the indole ring.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.org This functional group can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets.

Alkylation: The amino group can undergo mono- or di-alkylation with alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl substituents.

Diazotization: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). rsc.org The resulting diazonium group is a versatile intermediate that can be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions, or used in azo-coupling reactions.

Reaction TypeReagentsFunctional Group IntroducedPotential Applications of Analogs
AcylationAcid chlorides, AnhydridesAmideModulating solubility and electronic properties.
SulfonylationSulfonyl chloridesSulfonamideIntroducing hydrogen bonding motifs.
Alkylation (Reductive Amination)Aldehydes/Ketones, Reducing agent (e.g., NaBH3CN)Secondary or Tertiary AmineAltering basicity and lipophilicity.
Diazotization/Sandmeyer ReactionNaNO2, H+; CuX (X = Cl, Br, CN)Halogen, Cyano, etc.Introducing diverse functional groups for further modification.

Electrophilic Substitution Reactions on the Indole Ring

The indole nucleus is characterized as a π-excessive or electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. researchgate.net The reaction's regioselectivity is governed by the ability of the intermediate carbocation (arenium ion) to be stabilized by the nitrogen's lone pair of electrons. For the indole ring, electrophilic attack is overwhelmingly favored at the C3 position of the pyrrole (B145914) moiety, as the resulting intermediate is the most stable. ic.ac.uk If the C3 position is occupied, substitution may occur at C2. researchgate.net

In this compound, the C5-amino group is a potent activating group that directs electrophiles to its ortho (C4, C6) and para (C2) positions. byjus.com This creates a complex reactivity profile where the inherent preference for C3 substitution competes with the directing effects of the powerful amino substituent. In most cases, the high nucleophilicity of the C3 position dominates, leading to substitution on the pyrrole ring.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.org When applied to indoles, formylation occurs almost exclusively at the C3 position. chemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com For this compound, the expected product is 5-amino-1-pentyl-1H-indole-3-carbaldehyde.

Table 1: Vilsmeier-Haack Reaction Conditions
SubstrateReagentsExpected ProductTypical Conditions
This compoundPOCl₃, DMF5-Amino-1-pentyl-1H-indole-3-carbaldehyde0 °C to room temperature, followed by aqueous workup

Mannich Reaction: The Mannich reaction is an aminoalkylation process that introduces an aminomethyl group onto an acidic proton's position, adjacent to a carbonyl group or other electron-withdrawing functionality. wikipedia.org Electron-rich heterocycles like indole are sufficiently nucleophilic to act as the substrate in this reaction, yielding "gramine" derivatives. libretexts.org The reaction involves an aldehyde (commonly formaldehyde), and a primary or secondary amine, which combine to form an electrophilic Eschenmoser salt intermediate that is attacked by the C3 position of the indole. libretexts.orgoarjbp.com This reaction provides a straightforward route to 3-(aminomethyl)indole derivatives. chemtube3d.com

Nitration: Direct nitration of the indole ring is often complicated by the sensitivity of the electron-rich system to the strongly acidic and oxidizing conditions of typical nitrating mixtures (e.g., HNO₃/H₂SO₄). researchgate.net However, the presence of the C5-amino group strongly activates the benzene portion of the scaffold towards electrophilic substitution. To avoid undesired oxidation and achieve controlled nitration, the amino group is typically first protected via acylation to form an amide. This moderates its activating effect and directs the incoming nitro group to the ortho positions (C4 and C6). Subsequent hydrolysis of the amide reveals the amine functionality. Nitration of N-substituted indoles under non-acidic conditions, for example using nitric acid in trifluoroacetic anhydride, has been shown to favor substitution at the C3 position, while other methods can lead to substitution on the benzene ring. researchgate.netrsc.org For an N-acylated 5-aminoindole, nitration is expected to yield a mixture of 4-nitro and 6-nitro derivatives. umn.edu

Functional Group Interconversions of the Amine Moiety

The primary aromatic amine at the C5 position is a versatile functional handle for a wide array of chemical transformations. These interconversions allow for the introduction of diverse substituents, profoundly altering the compound's chemical properties.

Diazotization and Sandmeyer Reactions: One of the most powerful transformations of aromatic primary amines is their conversion to diazonium salts. organic-chemistry.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite, NaNO₂, and a strong mineral acid like HCl) at low temperatures (0–5 °C) yields the corresponding diazonium salt. masterorganicchemistry.com This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (dinitrogen gas) and can be displaced by a wide variety of nucleophiles. nih.gov

The copper(I)-catalyzed substitution of the diazonium group is known as the Sandmeyer reaction. wikipedia.org This family of reactions provides reliable methods for introducing halides and cyano groups onto the aromatic ring. organic-chemistry.org

Table 2: Representative Sandmeyer Reactions
Target Functional GroupReagentExpected Product
-Cl (Chloro)CuCl / HCl5-Chloro-1-pentyl-1H-indole
-Br (Bromo)CuBr / HBr5-Bromo-1-pentyl-1H-indole
-CN (Cyano)CuCN / KCN1-Pentyl-1H-indole-5-carbonitrile
-OH (Hydroxy)Cu₂O, Cu(NO₃)₂, H₂O1-Pentyl-1H-indol-5-ol

N-Acylation: The primary amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental in multistep syntheses, often employed as a protecting strategy to modulate the amine's reactivity before performing other transformations on the indole scaffold.

Formation of Complex Indole Scaffolds from this compound Precursors

The strategic placement of the amino group on the indole ring makes this compound a valuable building block for the synthesis of fused heterocyclic systems. metu.edu.tr These reactions often involve the participation of both the amine nucleophile and an activated carbon position on the indole ring (e.g., C4 or C6) to construct new rings.

A notable example is the catalyst-free, three-component reaction between 1H-indol-5-amine, various aromatic aldehydes, and 1,3-dicarbonyl compounds. nih.gov When cyclopentane-1,3-dione is used as the dicarbonyl component in refluxing DMF, the reaction proceeds via a cascade of condensation and cyclization steps to afford aromatized cyclopenta[b]pyrrolo[3,2-f]quinolin-9(3H)-ones. This transformation constructs a complex, fused tetracyclic system in a single pot, demonstrating the utility of 5-aminoindoles in combinatorial and diversity-oriented synthesis. nih.gov Applying this methodology to this compound would be expected to yield the corresponding N-pentyl derivative of the fused quinoline (B57606) system.

Such annulation strategies are crucial in medicinal chemistry for accessing novel chemical space and developing compounds with unique pharmacological profiles. The indole scaffold, particularly when functionalized with reactive groups like the C5-amine, provides a robust platform for generating polycyclic structures. nih.gov

Reaction Mechanism Elucidation and Kinetic Studies

While specific kinetic data for reactions involving this compound are not extensively documented, the mechanisms of the core transformations it undergoes are well-established from studies on analogous indole systems.

Electrophilic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. An electrophile (E⁺) attacks the nucleophilic C3 position of the indole ring to form a resonance-stabilized cationic intermediate, often called a Wheland intermediate or sigma complex. ic.ac.uk In the second step, a base removes the proton from the C3 position, restoring the aromaticity of the pyrrole ring and yielding the substituted product. Kinetic studies on related indoles confirm that the initial attack by the electrophile is the rate-determining step. rsc.orguni-muenchen.de

Vilsmeier-Haack Reaction: The mechanism begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from DMF and POCl₃. wikipedia.orgchemistrysteps.com The indole's C3 position attacks this electrophile, forming a new C-C bond and an iminium ion intermediate. Subsequent hydrolysis during aqueous workup converts the iminium ion into the final aldehyde product. nrochemistry.com

Sandmeyer Reaction: The mechanism of the Sandmeyer reaction is understood to proceed through a radical pathway, rather than a direct SₙAr displacement. wikipedia.org The reaction is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt. This reduces the diazonium ion, which then fragments to release dinitrogen gas and form an aryl radical. The aryl radical subsequently abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst and forming the final product. The detection of biaryl side products in some cases provides strong support for this radical-nucleophilic aromatic substitution (SᵣₙAr) mechanism. wikipedia.org

Kinetic investigations into the nitrosation of 3-substituted indoles have shown the reaction to be an equilibrium between the indole, nitrous acid, and the 1-nitroso derivative, providing insight into the initial steps of diazotization. rsc.orgrsc.org These fundamental mechanistic and kinetic studies on related structures provide a solid framework for understanding and predicting the chemical behavior of this compound.

Receptor Binding Affinity and Ligand-Target Interactions

The binding affinity of a ligand to its molecular target is a primary determinant of its biological activity. For indole derivatives, key structural features such as the N-alkyl substituent and substitutions on the indole ring system critically influence receptor affinity and selectivity.

GPCRs are the largest family of cell surface receptors and a primary target for a vast number of pharmaceuticals. Indole-based compounds are well-documented modulators of several GPCRs, most notably cannabinoid and serotonin (B10506) receptors. nih.gov

The endocannabinoid system, comprising the CB1 and CB2 receptors, is a significant target for indole-based synthetic ligands. Structure-activity relationship studies have elucidated key features necessary for high-affinity binding.

A critical determinant for potent cannabinoid activity in indole-derived ligands is the length of the N-1 alkyl chain. Research has consistently shown that chains of four to six carbons produce optimal activity at the CB1 receptor. researchgate.net The pentyl group of this compound fits perfectly within this optimal range, suggesting a strong potential for interaction with cannabinoid receptors. The indole nucleus itself serves as a crucial scaffold for these interactions. researchgate.netnih.gov

While specific binding affinity data (Kᵢ values) for this compound are not extensively documented in the literature, the contribution of its core components can be analyzed based on related compounds. The N-pentyl chain is a hallmark of potent synthetic cannabinoids, including the widely studied JWH-018. The role of the 5-position substituent is less defined for cannabinoid receptors, but studies on other alkylindoles have shown that substitutions at this position can significantly impact affinity, suggesting it is involved in the ligand-receptor interaction. nih.gov

Table 1: Structure-Activity Relationship (SAR) for Indole-Based Cannabinoid Ligands
Structural FeatureObservationRelevance to this compound
N1-Alkyl Chain LengthChains of 4 to 6 carbons result in optimal CB1 receptor affinity and in vivo activity. researchgate.netThe N-pentyl group fulfills this requirement for potent interaction.
Indole CoreThe bicyclic indole structure is a foundational scaffold for many synthetic cannabinoid receptor ligands. nih.govServes as the core pharmacophore of the molecule.
Ring SubstitutionSubstitutions on the benzene portion of the indole ring influence binding affinity. nih.govThe 5-amino group is positioned to interact with the receptor, potentially influencing affinity and selectivity.

The structural similarity of the indole nucleus to serotonin (5-hydroxytryptamine, 5-HT) makes the serotonin receptor system a likely target for indole derivatives. In particular, the 5-HT₁ₐ and 5-HT₂ₐ receptors are known to interact with various indole-containing compounds. nih.gov

A key interaction for aminergic GPCRs, including serotonin receptors, is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a highly conserved aspartic acid residue (Asp 3.32) in the receptor's transmembrane domain. nih.gov The 5-amino group of this compound provides this essential protonatable nitrogen, making a strong interaction with serotonin receptors highly probable. This interaction is considered a primary anchoring point for many ligands at these receptors.

Furthermore, studies involving similar ligands have identified a potential secondary interaction where the hydrogen on the indole nitrogen (at position 1) can act as a hydrogen bond donor to a threonine residue (Thr 3.37) within the 5-HT₂ₐ receptor binding pocket. nih.gov

Table 2: Predicted Interactions with Serotonin Receptors
Molecular FeaturePredicted InteractionReceptor ResidueReference
5-Amino Group (Protonated)Salt Bridge / Electrostatic InteractionAsp 3.32 nih.gov
Indole NH GroupHydrogen BondThr 3.37 (in 5-HT₂ₐ) nih.gov
Indole Ring SystemHydrophobic & Pi-Stacking InteractionsAromatic residues in binding pocket nih.gov

Beyond direct (orthosteric) binding and activation, some indole-based synthetic cannabinoids have been shown to act as positive allosteric modulators (PAMs) at the 5-HT₁ₐ receptor. Allosteric modulators bind to a site on the receptor distinct from the endogenous ligand binding site, altering the receptor's affinity or efficacy. This mechanism represents a more nuanced form of receptor modulation. Given that other indole-containing synthetic cannabinoids exhibit this behavior, it is plausible that this compound could also possess allosteric modulatory properties at certain GPCRs, although direct experimental evidence is required for confirmation.

While GPCRs are the most studied targets for indole derivatives, the indole scaffold is a versatile structure found in many biologically active compounds that interact with non-GPCR targets. Research on various indole analogues has demonstrated activity at enzymes and other protein targets.

For instance, different substituted indole derivatives have been investigated for their potential as inhibitors of bacterial enzymes like DNA gyrase and MurB, or fungal enzymes such as lanosterol (B1674476) 14α-demethylase. mdpi.comfrontiersin.org Other studies have explored indole-carboxamides as inhibitors of Janus Kinase 2 (JAK2). researchgate.net These findings highlight the chemical tractability of the indole nucleus for interacting with diverse protein targets. Profiling this compound against a panel of non-GPCR targets such as kinases, proteases, or ion channels could therefore uncover novel mechanisms of action, though such interactions remain speculative without direct experimental data.

Molecular docking and simulation studies of related indole ligands provide significant insight into the likely dynamics of ligand-receptor complex formation for this compound. nih.gov The binding process is theorized to involve several key steps and interactions.

The initial approach of the ligand to the receptor is likely guided by long-range electrostatic forces. Upon entering the binding pocket, specific, high-energy interactions stabilize the complex. For serotonin receptors, the primary anchoring event is the formation of the salt bridge between the protonated 5-amino group and the conserved Asp 3.32 residue. nih.gov

Simultaneously, the indole ring itself penetrates deep into a hydrophobic microdomain within the receptor, formed by aromatic amino acid residues. nih.gov This interaction is stabilized by favorable hydrophobic and pi-stacking interactions. The N-pentyl chain is also accommodated within a hydrophobic channel, an interaction particularly critical for affinity at cannabinoid receptors. researchgate.net The stability of this complex is maintained through the sum of these interactions, leading to a specific conformational state of the receptor that initiates downstream signaling cascades.

Exploration of G Protein-Coupled Receptor (GPCR) Modulatory Activity

Signaling Pathway Activation and Downstream Effects In Vitro

Detailed in vitro studies elucidating the specific impact of this compound on key signaling pathways are not currently available. The following subsections outline the areas where research would be necessary to understand its molecular pharmacology.

Adenylyl Cyclase Modulation

There is no specific information available from in vitro studies to confirm whether this compound modulates the activity of adenylyl cyclase. This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP), and its modulation can have significant downstream effects on cellular function. Future research would need to be conducted to determine if this compound acts as an activator or inhibitor of adenylyl cyclase isoforms.

G Protein Coupling and Dissociation Kinetics

The interaction of this compound with G proteins, which are central to signal transduction from GPCRs, has not been characterized. Studies on related indole compounds often reveal varying affinities for different G protein subtypes (e.g., Gαi, Gαs, Gαq). However, without experimental data, the G protein coupling profile and the kinetics of G protein dissociation upon receptor binding by this compound remain unknown.

Intracellular Second Messenger Systems

Beyond cAMP, other intracellular second messenger systems, such as the phosphoinositide pathway (leading to the generation of inositol (B14025) trisphosphate and diacylglycerol) and calcium signaling, play critical roles in cellular responses. There is currently no available research detailing how this compound influences these second messenger systems.

Enzymatic Modulation and Inhibition Studies In Vitro

The potential for this compound to interact with and modulate the activity of key metabolic enzymes has not been documented in the scientific literature.

Monoamine Oxidase (MAO) Inhibition Assessment

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters. While some indole-based structures are known to interact with MAOs, there are no specific studies that have assessed the inhibitory potential of this compound against either MAO isoform. Such an assessment would be necessary to understand its potential effects on monoaminergic neurotransmission.

Cytochrome P450 (CYP) Interaction Profiling

The cytochrome P450 (CYP) family of enzymes is essential for the metabolism of a vast array of xenobiotics. An interaction profile of this compound with various CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) has not been established. This information would be crucial for predicting potential drug-drug interactions and understanding the metabolic fate of the compound.

Mechanistic Investigation of 1 Pentyl 1h Indol 5 Amine Interactions with Molecular Targets

Other Enzyme-Ligand Interaction Mechanisms

A comprehensive review of scientific literature and research databases reveals a significant gap in the documented enzyme-ligand interactions for 1-Pentyl-1H-indol-5-amine beyond its primary, more extensively studied targets. While research has broadly investigated the metabolism of various indole (B1671886) derivatives, particularly synthetic cannabinoids, by enzymes such as the cytochrome P450 (CYP) family, specific mechanistic data, including binding affinities, kinetic parameters, and detailed interaction sites for this compound with other specific enzymes, are not available in published literature.

Studies on structurally related indole compounds have demonstrated interactions with a range of enzymes. For instance, certain indole-containing molecules have been identified as inhibitors of enzymes like xanthine (B1682287) oxidase. However, these findings are specific to derivatives with different functional groups and substitution patterns and cannot be directly extrapolated to this compound.

Consequently, there are no detailed research findings or established data to populate a table on the binding affinities, dissociation constants, or inhibitory concentrations (IC₅₀/Kᵢ) of this compound with other enzyme systems. The scientific community has yet to publish research focusing on the off-target enzymatic interactions of this specific compound. Therefore, a detailed discussion of other enzyme-ligand interaction mechanisms for this compound cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 1 Pentyl 1h Indol 5 Amine

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of molecules. These methods are foundational for understanding molecular geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Pentyl-1H-indol-5-amine, DFT would be utilized to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by calculating the total energy of the molecule at various atomic arrangements and identifying the configuration with the minimum energy. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVDZ) is crucial for the accuracy of these calculations.

A hypothetical data table for the optimized geometry of this compound would list the Cartesian coordinates of each atom or the bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (DFT/B3LYP/6-31G)*

Parameter Value
Bond Lengths (Å)
N1-C2 Value
C2-C3 Value
C5-N(amine) Value
**Bond Angles (°) **
C2-N1-C7a Value
C4-C5-C6 Value
**Dihedral Angles (°) **
C4-C5-C6-C7 Value

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis spectra). For this compound, TD-DFT calculations would identify the wavelengths of light the molecule absorbs and the nature of the electronic transitions involved (e.g., π→π, n→π). This information is valuable for understanding the molecule's photophysical properties.

Table 2: Hypothetical Electronic Absorption Data for this compound (TD-DFT/B3LYP/6-31G)*

Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f) Major Contribution
Value Value Value HOMO -> LUMO

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. For this compound, FMO analysis would provide insights into its potential as an electron donor or acceptor.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO Value
LUMO Value

| Energy Gap (eV) | Value |

Natural Bond Order (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis provides a description of the localized bonds and lone pairs within a molecule, offering a chemically intuitive picture of the electronic structure. Natural Population Analysis (NPA), a part of the NBO method, calculates the charge distribution on each atom. For this compound, NBO analysis would reveal the nature of the bonding (e.g., covalent, ionic character) and any significant delocalization of electrons, while NPA would indicate the partial positive or negative charges on each atom.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. For this compound, the MEP surface would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, providing valuable information about its intermolecular interaction preferences.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

If this compound were to be investigated as a potential therapeutic agent, molecular docking studies would be performed to predict how it interacts with the active site of a target protein. The results would be presented in terms of a docking score (an estimation of binding affinity) and a detailed visualization of the interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 4: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value
Binding Affinity (kcal/mol) Value
Interacting Residues e.g., TYR 23, LEU 45, SER 98

| Types of Interactions | e.g., Hydrogen bond with SER 98, Hydrophobic interaction with LEU 45 |

Lack of Specific Research Data for Computational Modeling of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data concerning the computational chemistry and theoretical modeling of the compound This compound . While the methodologies outlined in the query—such as active site analysis, pharmacophore modeling, and binding energy calculations—are standard and widely applied in drug discovery and molecular modeling, their specific application to this compound is not documented in the accessible research.

Computational studies, including molecular docking and pharmacophore analysis, have been conducted on a variety of other indole (B1671886) derivatives. For instance, research exists on synthetic cannabinoids that share the 1-pentyl-1H-indole core structure, as well as on more complex molecules incorporating an indol-5-yl moiety. These studies provide insight into how the general indole scaffold may interact with various biological targets.

However, without specific studies on this compound, it is not possible to provide scientifically accurate information for the requested sections:

Pharmacophore Modeling and Virtual Screening

In Silico Database Screening for Novel Analogs

In silico database screening represents a powerful computational strategy to identify novel analogs of this compound with potentially enhanced biological activities. This process involves using the known structure of the parent compound as a template to search large virtual libraries of chemical compounds. Techniques such as ligand-based and structure-based virtual screening are commonly employed.

In a typical workflow, the three-dimensional structure of this compound serves as the query. Ligand-based methods might involve searching for molecules with high structural similarity (e.g., using Tanimoto coefficients) or by generating a pharmacophore model. A pharmacophore model consists of the essential steric and electronic features required for biological activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. This model is then used to filter databases, identifying compounds that match the key features of the this compound scaffold.

Structure-based screening, conversely, requires a known three-dimensional structure of a biological target (e.g., a receptor or enzyme). Molecular docking simulations are then performed to predict the binding affinity and pose of compounds from a database within the target's active site. This approach can identify structurally diverse molecules that are predicted to bind effectively to the same target as this compound. For indole derivatives, computational studies have successfully used such in silico methods to design and screen for new potential inhibitors of various enzymes. espublisher.com

The output of these screening campaigns is a ranked list of "hits"—compounds predicted to have favorable properties. These hits can then be prioritized for chemical synthesis and experimental validation, accelerating the discovery of novel and potent analogs.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide critical insights into its dynamic behavior, conformational preferences, and interactions with biological macromolecules.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible pentyl chain, can adopt numerous conformations. MD simulations are used to explore this conformational landscape by simulating the molecule's movement in a solvent environment (typically water) over a period of nanoseconds to microseconds.

By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt. This analysis involves clustering similar structures and calculating the population of each cluster. Understanding the preferred conformations is crucial, as it often corresponds to the bioactive conformation required for binding to a biological target. Theoretical conformational analysis using molecular dynamics has been applied to related peptide-like structures incorporating indole moieties to understand their structural behavior. ovid.com

When a ligand like this compound binds to a protein, it forms a dynamic complex. MD simulations are essential for evaluating the stability of this complex and characterizing the nature of the interactions. nih.gov Starting with a docked pose of the ligand in the protein's binding site, a simulation is run to observe how the complex behaves over time.

Several key metrics are used to analyze the stability of the protein-ligand complex:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over the course of the simulation. A stable, low RMSD value suggests that the ligand remains securely bound in its initial pose. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues in the protein. Higher fluctuations in the binding site residues might indicate instability, while consistent interactions suggest a stable complex. researchgate.net

Radius of Gyration (Rg): Rg measures the compactness of the protein structure. A stable Rg value during the simulation indicates that the binding of the ligand does not cause significant unfolding or destabilization of the protein. researchgate.net

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the protein are monitored. Persistent hydrogen bonds are often critical for maintaining the stability of the complex and contributing to binding affinity. researchgate.net

These analyses provide a detailed picture of the dynamic interactions governing the binding of this compound to its target, which is invaluable for understanding its mechanism of action and for designing analogs with improved binding characteristics. nih.gov

Table 1: Illustrative MD Simulation Stability Metrics for a Hypothetical Protein-Ligand Complex This table presents example data to illustrate the typical output of an MD simulation analysis.

MetricAverage ValueInterpretation
Protein Backbone RMSD0.25 nmIndicates the protein structure remains stable throughout the simulation.
Ligand RMSD0.15 nmSuggests the ligand is stably bound in the active site with minimal movement.
Radius of Gyration (Rg)1.8 nmShows the protein maintains its compact fold, with no significant unfolding.
Hydrogen Bonds (Ligand-Protein)3An average of three persistent hydrogen bonds, indicating strong interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR can be a powerful tool for predicting the activity of new compounds and guiding the design of more potent molecules.

The development of a QSAR model begins with a dataset of molecules with known biological activities. The process involves calculating molecular descriptors and using statistical methods to create a predictive model.

2D-QSAR: These models use descriptors derived from the 2D representation of molecules. mdpi.com Descriptors can include physicochemical properties (e.g., molecular weight, logP), electronic properties, and topological indices that describe molecular shape and branching. For indole derivatives, 2D-QSAR studies have been performed to predict inhibitory activity against various targets. espublisher.com Statistical methods like Multiple Linear Regression (MLR) are used to build an equation that correlates these descriptors with activity. nih.gov

3D-QSAR: These models require the 3D alignment of the molecules in the dataset. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules. nih.govresearchgate.net The variations in these fields are then correlated with biological activity. The resulting models produce contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a map might show that a bulky, electropositive group is favored in one region, while a small, electronegative group is preferred in another. Studies on related 5-(1H-indol-5-yl) structures have successfully used these techniques to guide the design of potent enzyme inhibitors. researchgate.netjyoungpharm.org

The predictive power of any QSAR model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds not used in model development. mdpi.com

Table 2: Statistical Validation Parameters for Hypothetical QSAR Models This table shows typical statistical metrics used to assess the quality and predictive ability of QSAR models.

ParameterDescriptionAcceptable Value2D-QSAR Model (Example)3D-QSAR Model (Example)
Coefficient of determination (goodness of fit for training set).> 0.60.850.91
Cross-validated r² (internal predictive ability).> 0.50.720.68
r²_predPredictive r² for the external test set.> 0.60.810.88

Once a robust QSAR model is developed, its primary use is to predict the biological activity of novel, yet-to-be-synthesized analogs of this compound. By calculating the same set of descriptors for a designed compound, its activity can be estimated using the QSAR equation. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency.

Beyond the integrated QSAR models, individual structural and quantum chemical descriptors calculated via methods like Density Functional Theory (DFT) can also offer predictive insights. nih.gov These descriptors provide information about the electronic properties and reactivity of a molecule.

Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. nih.gov

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons and has been used to predict biological activity. nih.gov

By analyzing these fundamental descriptors for this compound and its derivatives, researchers can make qualitative predictions about their reactivity and potential biological interactions, complementing the quantitative predictions from fully developed QSAR models. nih.gov

Metabolic Pathway Delineation of 1 Pentyl 1h Indol 5 Amine in Vitro and in Silico

In Silico Metabolism Prediction and Metabolite Identification

In silico, or computational, methods are invaluable tools in modern drug discovery and toxicology for predicting the metabolic fate of new chemical entities. news-medical.net These approaches can forecast potential metabolic pathways, identify likely metabolites, and pinpoint metabolic liabilities in a molecule's structure before extensive laboratory work is undertaken. nih.gov

Predictive software programs like MetaSite are widely used to identify the most probable sites of metabolism (SOMs) on a drug candidate. researchgate.net MetaSite functions by combining information about the reactivity of different parts of the molecule with a simulation of how the molecule docks into the active sites of various metabolic enzymes, particularly cytochrome P450 (CYP) enzymes responsible for Phase I metabolism. nih.gov The software generates a visual representation of the molecule, highlighting the atoms most likely to be metabolized. researchgate.net

For 1-Pentyl-1H-indol-5-amine, an in silico tool such as MetaSite would likely predict the following:

High probability of hydroxylation at various positions on the N-pentyl chain, particularly the terminal (ω) and sub-terminal (ω-1) carbons, which are common sites of CYP-mediated oxidation.

Potential for hydroxylation on the indole (B1671886) ring, creating phenolic metabolites.

The software would also consider the influence of the amine group on the reactivity of the aromatic ring.

By identifying the likely products of Phase I metabolism, these programs provide a crucial foundation for predicting the subsequent Phase II conjugation reactions. The hydroxylated metabolites predicted by the software would be the primary substrates for the glucuronidation and sulfation pathways described above.

Computational metabolite profiling involves using software to generate a comprehensive list of potential metabolites based on known biotransformation rules. nih.gov This process goes beyond simply identifying the sites of metabolism and aims to construct a full profile of likely metabolic products.

The process typically involves:

Inputting the parent compound structure (this compound) into the software.

Applying a library of metabolic transformations , including Phase I reactions (e.g., hydroxylation, N-dealkylation) and Phase II reactions (e.g., glucuronidation, sulfation) to the parent structure and its successive metabolites.

Generating a list of potential metabolites with their corresponding chemical structures and molecular weights.

This computational profile serves as a guide for experimental studies. When analyzing samples from in vitro incubations (e.g., with liver microsomes or hepatocytes), researchers can use this list to perform targeted searches for the predicted metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach streamlines the process of metabolite identification and structural elucidation.

Comparison of Metabolic Profiles Across Different In Vitro Models

To study drug metabolism experimentally, several in vitro models are commonly used, each offering distinct advantages and limitations. The choice of model can significantly influence the observed metabolic profile. Comparing results across different systems provides a more complete understanding of a compound's biotransformation.

Key in vitro models for studying the metabolism of this compound would include:

Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum isolated from liver cells. HLMs are rich in Phase I enzymes, particularly CYPs, and are also used to study the activity of UGTs. They are a standard tool for investigating oxidative metabolism and glucuronidation. diva-portal.org However, they lack the soluble enzymes required for sulfation (SULTs) and other conjugation pathways. Studies on synthetic cannabinoids like AB-PINACA have utilized HLMs to identify Phase I metabolites. nih.gov

Human Hepatocytes (HHep): These are intact, viable liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment. nih.gov Incubations with hepatocytes can reveal a more complete metabolic profile, including products of both oxidation and subsequent conjugation reactions like sulfation and glucuronidation. diva-portal.orgsemanticscholar.org Comparing HLM and hepatocyte results can thus differentiate between Phase I products and the subsequent conjugated metabolites.

Liver S9 Fraction: This is a subcellular fraction that contains both microsomes and the cytosol. It is a more complete system than microsomes as it contains both CYP enzymes and the cytosolic SULTs. This model is therefore capable of producing both Phase I metabolites and their sulfated conjugates.

Studies comparing these models for related compounds have shown that hepatocytes generally produce a wider range of metabolites, including Phase II conjugates that are not observed in microsome-only incubations. diva-portal.orgnih.gov For example, in the study of AB-PINACA, hepatocytes were used to identify glucuronidated metabolites in addition to the oxidative metabolites seen in microsomes. nih.govnih.gov Therefore, a comprehensive in vitro assessment of this compound would necessitate the use of multiple systems to fully delineate its complex metabolic pathways.

Table 2: Comparison of Common In Vitro Models for Metabolism Studies

In Vitro Model Key Enzymes Present Metabolic Pathways Studied Advantages Limitations
Human Liver Microsomes (HLM) Cytochrome P450s (CYPs), UGTs, FMOs Phase I (Oxidation, Reduction), Glucuronidation Cost-effective, high-throughput, well-characterized for CYP phenotyping. Lacks cytosolic enzymes (e.g., SULTs, GSTs), no active transport.
Human Liver S9 Fraction CYPs, UGTs, FMOs, SULTs, GSTs, ADH, AO Phase I & Phase II (Glucuronidation, Sulfation, etc.) Contains both microsomal and cytosolic enzymes, more comprehensive than microsomes. Co-factor supplementation is required, less physiologically intact than cells.

| Cryopreserved Human Hepatocytes (HHep) | Full complement of hepatic enzymes and co-factors | All Phase I and Phase II pathways, transporter activity | Most physiologically relevant model, integrated metabolism and transport. | Higher cost, lower throughput, limited viability, donor variability. |

Human Liver Microsomes (HLM) vs. Pooled Human Hepatocytes

There are no available studies that compare the metabolic profile of this compound in human liver microsomes versus pooled human hepatocytes. HLM are subcellular fractions containing phase I metabolizing enzymes, primarily CYPs, while hepatocytes are intact liver cells that contain both phase I and phase II enzymes, as well as transport proteins. A comparative study would be essential to understand the full metabolic pathway, including both oxidative and conjugative metabolism, but such research has not been published for this specific compound.

Role of Specific Cytochrome P450 Isoforms

The specific cytochrome P450 isoforms involved in the metabolism of this compound have not been identified in the scientific literature. For many structurally related indole compounds, CYP enzymes such as CYP3A4, CYP2C9, and CYP1A2 are major contributors to their metabolism. However, without specific studies on this compound, any discussion of the roles of these enzymes would be speculative.

Fungal Models (e.g., Cunninghamella elegans) for Metabolite Generation

The fungus Cunninghamella elegans is a well-established microbial model for predicting mammalian drug metabolism due to its expression of functional CYP enzymes. While this model has been successfully used to generate metabolites for numerous compounds, there are no published reports of its application to study the biotransformation of this compound.

Elucidation of Metabolic Stability and Clearance Rates In Vitro

Information regarding the metabolic stability and in vitro clearance rates of this compound is not available. Metabolic stability assays are crucial in early drug discovery to predict a compound's persistence in the body. These studies typically determine parameters such as the half-life (t½) and intrinsic clearance (CLint) in systems like HLM or hepatocytes. The absence of such data for this compound means its pharmacokinetic profile remains unknown.

Structure Activity Relationship Sar Studies of 1 Pentyl 1h Indol 5 Amine Analogs

Impact of N1-Pentyl Chain Modifications

The substituent at the N1 position of the indole (B1671886) ring is known to significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, primarily by affecting its interaction with biological targets.

The length of the N1-alkyl chain is a critical determinant of biological activity in many classes of indole derivatives. Studies on cannabimimetic aminoalkylindoles have demonstrated that high-affinity binding to cannabinoid receptors (CB1 and CB2) necessitates a minimum alkyl chain length of three carbons. researchgate.net Optimal binding for this class of compounds is achieved with a five-carbon side chain, such as the pentyl group found in 1-pentyl-1H-indol-5-amine. researchgate.net This suggests that the N1-pentyl group is ideally sized to occupy a specific hydrophobic pocket within the receptor.

Further increasing the chain length beyond six carbons, for instance to a heptyl group, results in a significant reduction in binding affinity at both CB1 and CB2 receptors. researchgate.net This sharp decline in activity indicates a steric clash or an unfavorable conformational change induced by the longer chain. Information regarding the effects of branching on the N1-pentyl chain is not extensively documented for the 5-aminoindole (B14826) scaffold. However, based on general medicinal chemistry principles, introducing branching would increase steric bulk, which could either enhance binding by providing a better fit in a specific pocket or decrease activity by preventing optimal ligand-receptor alignment.

Table 1: Effect of N1-Alkyl Chain Length on Cannabinoid Receptor Binding Affinity in Aminoalkylindole Analogs
N1-Alkyl Chain LengthRelative Binding AffinityReference
1-2 CarbonsLow researchgate.net
3-4 CarbonsHigh researchgate.net
5 Carbons (Pentyl)Optimal researchgate.net
6 CarbonsHigh researchgate.net
7+ CarbonsDramatically Decreased researchgate.net

Role of the C5-Amine Functional Group

The primary amine at the C5 position of the indole ring is a key functional group that can act as a hydrogen bond donor and a site for further chemical modification.

The C5-amine serves as a versatile synthetic handle for creating a wide array of derivatives. Transformation of the amine into amides, sulfonamides, or ureas can profoundly alter the molecule's electronic properties, lipophilicity, and ability to interact with biological targets.

Studies on related indole scaffolds have shown that such derivatization can lead to potent and selective inhibitors of various enzymes. For instance, a series of indole-based benzenesulfonamides was synthesized from 1H-indol-5-amine, demonstrating that the C5 position is amenable to coupling with sulfonyl chlorides. These resulting C5-sulfonamidoindoles were evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms, with several compounds showing potent and selective activity against hCA II. This highlights how converting the C5-amine to a sulfonamide can direct the molecule's activity towards a specific enzyme family.

Similarly, the formation of an amide linkage at the C5 position by reacting the amine with various carboxylic acids can introduce a diverse range of substituents. These modifications can be used to probe the steric and electronic requirements of a receptor's binding pocket and optimize interactions. The resulting amide bond also alters the hydrogen-bonding capacity of the moiety compared to the original primary amine.

Table 2: Biological Activities of C5-Amine Derivatives on the Indole Scaffold
C5-Derivative TypeExample Starting MaterialResulting Biological Activity ClassReference
Sulfonamide1H-indol-5-aminePotent Carbonic Anhydrase II Inhibitors nih.gov
Amide1H-indol-5-amineModulation of various receptor/enzyme targets nih.gov
Urea1H-indol-5-aminePotential for kinase inhibition (by analogy)N/A

The primary amine of this compound is achiral. Therefore, stereochemical considerations are not relevant for the parent compound itself. However, stereochemistry can become a critical factor in derivatives where the C5-nitrogen becomes part of a chiral center. This could occur, for example, if the amine is used as a nucleophile to attack a prochiral electrophile or if it is acylated with a chiral carboxylic acid, resulting in a pair of diastereomers. In such cases, it is highly probable that the resulting stereoisomers would exhibit different biological activities and potencies, as biological macromolecules are chiral and typically show stereospecific recognition of their ligands. Detailed studies on chiral derivatives of the this compound scaffold are required to explore this aspect of its SAR.

Substituent Effects on the Indole Ring (C2, C3, C4, C6, C7 Positions)

Modification of the indole core itself, at positions other than N1 and C5, is a fundamental strategy for refining biological activity.

Electronic and Steric Properties of Substituents

The electronic and steric properties of substituents on the indole core and its associated pharmacophores play a pivotal role in modulating the compound's interaction with target receptors. Electronic effects refer to the influence of a substituent on the electron density of the molecule, while steric effects relate to the size and shape of the substituent.

Electronic Effects: Substituents can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups: Halogens (F, Cl, Br, I) are common EWGs used in SAR studies. The position of these substituents on the indole ring or other aromatic parts of the molecule can significantly alter receptor affinity. nih.govresearchgate.net For instance, placing moderately electron-withdrawing halogen substituents on an attached naphthoyl group has been a strategy to probe their effect on cannabinoid receptor binding. nih.govresearchgate.net Studies on related indole structures have shown that substitutions at certain positions can be detrimental to binding, likely due to these electronic effects altering the necessary interactions at the receptor binding site. mdpi.com

Electron-Donating Groups: Groups like methoxy (OCH₃) are electron-donating. The introduction of such groups also modifies the electronic landscape of the molecule, which can either enhance or diminish binding affinity depending on the specific receptor and the position of the substituent.

Steric Effects: The size and spatial arrangement of substituents (steric bulk) are crucial for ensuring a proper fit within the receptor's binding pocket.

N-Alkyl Chain: The 1-pentyl group is a key feature. SAR studies on cannabimimetic indoles consistently show that an N-pentyl substituent often results in optimal or high affinity for the CB1 receptor compared to N-alkyl chains that are shorter or longer. nih.gov Affinity can decrease dramatically with N-alkyl groups of three or fewer carbons or more than six carbons. nih.gov

Substituents on the Indole Core: The position of substituents on the indole ring itself is critical. Small substituents, such as a methyl group in the 2-position, may be well-tolerated and retain good binding activity. mdpi.com However, substitutions at other positions, like the 5-position, have been reported to be detrimental to binding and functional activity in some indole series. mdpi.com

Substituent TypeExample GroupsPrimary EffectImpact on Molecular Interaction
Electron-Withdrawing-F, -Cl, -Br, -I, -NO₂ElectronicReduces electron density in the aromatic ring, potentially altering hydrogen bonding or π-π stacking interactions with the receptor.
Electron-Donating-OCH₃, -CH₃ElectronicIncreases electron density in the aromatic ring, which can influence electrostatic interactions with the receptor.
Alkyl Chains (N-position)-Propyl, -Pentyl, -HexylSteric & ElectronicThe length and bulk of the chain must fit within the hydrophobic pocket of the receptor; the pentyl group is often optimal for CB1 affinity. nih.gov
Bulky GroupsAdamantyl, PhenylStericLarge groups can provide additional anchor points for receptor binding but may also cause steric hindrance, preventing proper fit.

Influence on Receptor Binding and Selectivity

Modifications to the electronic and steric properties of this compound analogs directly translate to changes in their binding affinity and selectivity for different receptors, most notably the cannabinoid CB1 and CB2 receptors.

Receptor Binding Affinity (Ki): Binding affinity is a measure of how strongly a ligand binds to a receptor. It is often expressed as the inhibition constant (Ki).

N-Alkyl Chain Length: The N-pentyl chain is a recurring motif in potent CB1 receptor ligands. nih.gov In many indole series, this chain length provides a significant enhancement in CB1 affinity over shorter chains like propyl. nih.govnih.gov For example, in a series of C3-naphthoyl indoles, the propyl analog had reduced CB1 receptor binding compared to the pentyl analog. nih.gov

Indole Ring Substitution: The position of substituents on the indole nucleus significantly impacts affinity. Studies on chloroindole analogs of synthetic cannabinoids showed that chlorination at positions 2, 6, and 7 largely retained high CB1 binding affinity, while substitution at positions 4 and 5 reduced it. mdpi.com This suggests that the 4- and 5-positions are sensitive areas where steric or electronic changes are poorly tolerated by the CB1 receptor. mdpi.com

Pharmacophore Substitution: In related aminoalkylindoles with a 3-(1-naphthoyl) group, adding halogen substituents to the naphthoyl moiety also modulates affinity. researchgate.net The specific position and nature of the halogen can fine-tune the interaction with both CB1 and CB2 receptors. researchgate.net

Receptor Selectivity (CB1 vs. CB2): Selectivity refers to a compound's ability to bind preferentially to one receptor type over another.

Altering the N-alkyl substituent is a key strategy for tuning selectivity. While a 1-pentyl group often confers high CB1 affinity, switching to a 1-propyl group has been used to increase selectivity for the CB2 receptor in some analog series. nih.gov

Strategic placement of substituents on other parts of the molecule can also engender selectivity. For example, specific halogenation patterns on the 3-naphthoyl group of certain indoles have produced compounds with low CB1 affinity but good CB2 affinity. nih.govresearchgate.net

Structural ModificationExampleEffect on CB1 AffinityEffect on CB2 AffinityImpact on Selectivity
N-Alkyl Chain LengthN-Pentyl vs. N-PropylPentyl often optimal for high affinity. nih.govPropyl can maintain or enhance affinity. nih.govShorter chains like propyl can increase CB2 selectivity. nih.gov
Indole C2-Position2-Methyl substitutionGenerally well-tolerated, retains good affinity. mdpi.comVariableCan be used to fine-tune activity without significant loss of affinity.
Indole C5-Position5-Fluoro or 5-Chloro substitutionOften detrimental, leads to a decrease in affinity. mdpi.comVariable, but often reduced.Substitution at this position is generally avoided for high-affinity ligands.
Pharmacophore Halogenation4-Iodo-naphthoyl groupCan decrease affinity.Can maintain or increase affinity.Can produce compounds with a desirable combination of low CB1 and good CB2 affinity. nih.govresearchgate.net

Bioisosteric Replacements of the Indole Nucleus

Bioisosterism is a strategy in medicinal chemistry used to replace a functional group or moiety with another that has similar physical or chemical properties, with the aim of maintaining or improving biological activity while optimizing other properties like pharmacokinetics. nih.gov The indole nucleus is a common scaffold, but it can be replaced with various bioisosteres to address issues such as metabolic instability or to explore new chemical space. nih.gov

Potential bioisosteric replacements for the indole ring in analogs of this compound include various other bicyclic and monocyclic heterocycles. The goal is to mimic the shape, size, and electronic properties of the indole core to preserve the key interactions with the target receptor. nih.gov

Common bioisosteres for the indole nucleus include:

Azaindoles: These are analogs where one of the carbon atoms in the benzene (B151609) portion of the indole is replaced by a nitrogen atom (e.g., 4-azaindole, 7-azaindole). This introduces a hydrogen bond acceptor and can significantly alter the molecule's polarity and solubility.

Indazoles: In this scaffold, a nitrogen atom replaces the CH group at the 2-position of the indole, and the pyrrole (B145914) nitrogen is at the 1-position. This changes the hydrogen-bonding pattern and electronic distribution.

Benzimidazoles, Benzothiazoles, and Benzoxazoles: These heterocycles replace the indole pyrrole ring with other five-membered rings containing two heteroatoms. They offer different electronic and hydrogen-bonding capabilities.

Pyrrolopyridines: These are fused heterocyclic systems that can also serve as indole mimics.

The application of bioisosteric replacement is a tool for the rational modification of lead compounds to create more drug-like molecules with improved potency, selectivity, or pharmacokinetic profiles. nih.gov

BioisostereStructural Difference from IndolePotential Advantage
IndazoleNitrogen atom at position 2 instead of carbon.Alters hydrogen bonding capacity and metabolic profile.
7-AzaindoleNitrogen atom at position 7 of the benzene ring.Improves solubility and introduces a new hydrogen bond acceptor site.
BenzimidazoleContains two nitrogen atoms in the five-membered ring.Can form different receptor interactions and may have improved metabolic stability.
BenzothiazoleContains a sulfur and a nitrogen atom in the five-membered ring.Modifies the electronic properties and steric profile of the core structure.

Development of Structural Probes for Mechanistic Studies

To understand the precise way in which ligands like this compound analogs interact with their receptors, specialized molecules known as structural probes are developed. researchgate.net These probes are derived from the parent compound but are modified to include specific features that allow for the study of receptor binding sites and mechanisms of action. researchgate.net

The development of these tools provides substantial information on the structural requirements for receptor recognition and activation. researchgate.net

Types of structural probes that can be developed from this scaffold include:

Reversible Probes: These are typically high-affinity ligands that are radiolabeled, often with tritium (³H) or carbon-14 (¹⁴C). They are used in competitive binding assays to determine the affinity of other, non-labeled compounds for the receptor. For example, a tritiated version of a high-affinity 1-pentyl-indole analog could be used to characterize the binding of new compounds at cannabinoid receptors.

Irreversible Probes (Affinity Labels): These probes contain a reactive functional group (e.g., an electrophile) that forms a covalent bond with a nucleophilic amino acid residue at or near the receptor's binding site. researchgate.net This permanently labels the receptor, allowing for its isolation and the identification of specific amino acids involved in binding.

Photoaffinity Probes: These are a type of irreversible probe containing a photoreactive group (e.g., an azide or diazirine). The probe first binds reversibly to the receptor in the dark. Upon exposure to UV light, the photoreactive group is activated and forms a covalent bond with nearby amino acid residues. This technique is highly valuable for mapping the ligand-binding pocket.

By designing and synthesizing such probes based on the 1-pentyl-indole scaffold, researchers can gain detailed insights into the molecular basis of ligand-receptor interactions, which is essential for the rational design of new and improved therapeutic agents. researchgate.net

Analytical Method Development Research for 1 Pentyl 1h Indol 5 Amine and Its Metabolites

Chromatographic Methodologies

Chromatographic techniques, particularly liquid chromatography (LC) and gas chromatography (GC), form the cornerstone of analytical methods for 1-Pentyl-1H-indol-5-amine and its metabolites. These techniques separate the analytes from complex mixtures, allowing for their individual detection and quantification.

Liquid Chromatography (LC) Method Development

Liquid chromatography, especially when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of indole-containing compounds and their metabolites. researchgate.netresearchgate.net The development of an effective LC method involves the careful selection and optimization of several key parameters.

The choice of the stationary phase is critical for achieving the desired chromatographic separation. For compounds similar to this compound, which possess both nonpolar (pentyl chain, indole (B1671886) ring) and polar (amine group) characteristics, reversed-phase columns are commonly employed.

C18 columns are a frequent choice for the analysis of indole derivatives and related compounds due to their hydrophobic nature, which provides good retention for the nonpolar parts of the molecule. cetjournal.it For enhanced separation of structurally similar compounds, including isomers, other column chemistries can be considered. For instance, a biphenyl column has been successfully used for the chromatographic separation of a synthetic cannabinoid and its metabolites, offering different selectivity compared to traditional C18 phases. researchgate.net The selection of the appropriate column chemistry is often guided by initial screening experiments with a variety of stationary phases to determine which provides the best peak shape, resolution, and retention for the target analytes.

Table 1: Examples of LC Columns Used for Analysis of Related Compounds

Column Chemistry Particle Size (µm) Dimensions (mm) Application Note
C18 5 4.6 x 250 Used for the analysis of various indole compounds. cetjournal.it

This table is interactive. Click on the headers to sort the data.

The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes in reversed-phase LC. Typically, a mixture of an aqueous solvent and an organic solvent is used.

For the analysis of amine-containing compounds, the pH of the aqueous phase is an important consideration. Acidic modifiers, such as formic acid (commonly at 0.1%), are frequently added to the mobile phase. researchgate.netnih.gov The acidic conditions help to protonate the amine group, which can improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica-based stationary phase.

Acetonitrile (B52724) and methanol are the most common organic solvents used in reversed-phase LC. The choice between them can affect selectivity. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary for analyzing samples containing compounds with a range of polarities, such as a parent drug and its more polar metabolites. researchgate.netnih.gov A typical gradient might start with a lower percentage of organic solvent to retain the polar metabolites and gradually increase to elute the less polar parent compound.

Table 2: Example of a Gradient Elution Strategy for a Related Compound

Time (min) % Aqueous (0.1% Formic Acid) % Organic (Acetonitrile)
0.0 95 5
1.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

This table is based on methodologies for similar compounds and serves as a starting point for method development.

The flow rate of the mobile phase and the column temperature are additional parameters that can be optimized to improve separation efficiency and analysis time. A typical flow rate for a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is around 1 mL/min. However, with the advent of ultra-high-performance liquid chromatography (UHPLC) and smaller particle size columns, lower flow rates are often used, leading to increased sensitivity and reduced solvent consumption.

Column temperature can also influence the viscosity of the mobile phase and the kinetics of mass transfer, which in turn affects peak shape and resolution. Maintaining a constant and elevated column temperature (e.g., 40°C) can lead to more reproducible retention times and improved peak symmetry.

Gas Chromatography (GC) Method Development

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds. For amines, derivatization is often required to improve their volatility and chromatographic behavior. researchgate.net

GC methods are well-established for the analysis of various amines and related compounds. ccsknowledge.com The development of a GC method involves optimizing the injection system, temperature program, and carrier gas flow rate. Splitless injection is commonly used for trace analysis to ensure that the entire sample is transferred to the column. nih.gov

The oven temperature program is crucial for separating compounds based on their boiling points and interactions with the stationary phase. A typical program starts at a lower temperature to trap the analytes at the head of the column, followed by a temperature ramp to elute the compounds in order of increasing boiling point. nih.gov Helium is a commonly used carrier gas. researchgate.net

Table 3: Illustrative GC Oven Temperature Program

Step Temperature (°C) Hold Time (min) Ramp Rate (°C/min)
Initial 80 1.2 -
Ramp 1 280 - 5

This table is based on a method for a related compound and may require optimization for this compound. researchgate.net

Spectrometric Detection Techniques

Spectrometric detectors are essential for the sensitive and selective detection of this compound and its metabolites following chromatographic separation.

Mass spectrometry (MS) is the most powerful and widely used detection technique due to its high sensitivity and specificity. When coupled with LC or GC, it provides structural information that can be used for definitive identification. In many research settings, liquid chromatography-mass spectrometry (LC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical platforms. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for quantifying low levels of analytes in complex matrices and for structural elucidation of metabolites. nih.gov

For GC, mass spectrometry in both electron ionization (EI) and chemical ionization (CI) modes can be used. EI provides characteristic fragmentation patterns that are useful for library matching and identification. nih.gov

In addition to mass spectrometry, UV/Vis detectors can be used with HPLC. The indole ring in this compound has a chromophore that absorbs UV light, allowing for its detection. A diode array detector (DAD) can provide spectral information across a range of wavelengths, which can aid in peak identification and purity assessment. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a cornerstone in the analytical workflow for identifying and characterizing novel psychoactive substances and their metabolic products. For a compound like this compound, MS techniques offer the high sensitivity and selectivity required for detection in complex biological matrices. fiu.edu The versatility of MS, particularly when coupled with liquid chromatography (LC-MS), allows for the separation, identification, and quantification of the parent compound and its various metabolites. mdpi.commdpi.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is indispensable for the analysis of this compound and its metabolites due to its ability to provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. For instance, in the analysis of synthetic cannabinoids with similar indole or indazole cores, HRMS is routinely used to confirm the molecular formulae of metabolites with mass measurement errors typically below 5 parts per million (ppm). nih.gov

The application of HRMS would enable the differentiation of this compound from other isobaric compounds that may be present in a sample. When analyzing metabolites, which often involve the addition of small functional groups (e.g., hydroxylation, carboxylation), the accurate mass measurement provided by HRMS is crucial for proposing credible chemical structures. fiu.edunih.gov

Table 1: Predicted HRMS Data for this compound and Potential Metabolites

CompoundMolecular FormulaMonoisotopic Mass (Da)Predicted [M+H]⁺ Ion (Da)
This compoundC₁₃H₁₈N₂202.1470203.1543
Hydroxypentyl MetaboliteC₁₃H₁₈N₂O218.1419219.1492
Carboxypentyl MetaboliteC₁₃H₁₆N₂O₂232.1212233.1285
Dihydroxypentyl MetaboliteC₁₃H₁₈N₂O₂234.1368235.1441
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of this compound and its metabolites. By selecting a precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated, which acts as a structural fingerprint. nih.gov

For N-alkylated indole derivatives, fragmentation typically involves characteristic losses related to both the indole core and the alkyl side chain. researchgate.netscirp.org In the case of this compound, key fragmentations would be expected to include:

Cleavage of the pentyl chain: Loss of alkyl fragments is a common pathway for N-pentyl indoles.

Fragmentation of the indole ring: The indole structure itself produces characteristic ions, such as those at m/z 130 and 116, which are indicative of the indole nucleus. researchgate.netscirp.org

Metabolite-specific fragmentation: Metabolites would show fragmentation patterns reflecting the structural modifications. For example, hydroxylated metabolites often exhibit a loss of water (H₂O).

Analysis of structurally related synthetic cannabinoids, such as AB-PINACA, which also features a pentyl side chain, reveals that hydroxylation on the pentyl chain is a major metabolic pathway. nih.gov MS/MS analysis is crucial for pinpointing the location of such modifications.

Table 2: Predicted Key MS/MS Fragmentations for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss/Structure
203.15146.09Loss of C₄H₉ (butylene)
203.15132.08[Indol-5-amine+H]⁺
132.08117.06Loss of NH₃ from amine group
132.08104.05Loss of HCN from pyrrole (B145914) ring
Ionization Techniques (e.g., ESI, APCI)

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. The two most common atmospheric pressure ionization (API) sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). axispharm.comchromatographyonline.com

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and large molecules. axispharm.commetwarebio.com It generates ions from a solution by applying a high voltage, creating a fine spray of charged droplets. metwarebio.com Given the presence of the amine group, this compound is expected to be sufficiently polar to ionize efficiently in positive-ion mode ESI, likely forming a protonated molecule [M+H]⁺. ESI is widely used for the analysis of various indole compounds and their metabolites. mdpi.comresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds that are stable enough to withstand vaporization at high temperatures. axispharm.comchromatographyonline.comyoutube.com In APCI, the sample is vaporized in a heated nebulizer, and ionization occurs through gas-phase ion-molecule reactions initiated by a corona discharge. metwarebio.com While ESI is likely the primary choice, APCI could serve as a complementary technique. Some small, non-polar indole molecules have shown a strong signal with APCI where ESI produced none. nih.gov The N-pentyl group on this compound increases its non-polarity compared to indole itself, suggesting APCI could be a viable option. nih.gov

The selection between ESI and APCI often depends on the specific compound and the matrix it is in, with ESI generally being the first choice for compounds containing ionizable groups like amines. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules, including this compound and its metabolites. researchgate.netresearchgate.net While MS provides information on mass and fragmentation, NMR provides detailed information about the carbon-hydrogen framework, allowing for the definitive assignment of atom connectivity and stereochemistry. uobasrah.edu.iq

¹H NMR and ¹³C NMR Spectral Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule. researchgate.netuobasrah.edu.iq

¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on the indole ring, the protons of the pentyl chain, and the protons of the amine (NH₂) and indole (NH) groups. The chemical shift (δ), splitting pattern (multiplicity), and integration of each signal would provide key structural information. For example, the protons on the pentyl chain would appear in the upfield region (approx. 0.9-4.1 ppm), while the aromatic protons would be found in the downfield region (approx. 6.5-7.5 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The aromatic carbons of the indole ring would resonate at lower field (approx. 100-140 ppm) compared to the aliphatic carbons of the pentyl chain (approx. 14-50 ppm).

Metabolic modifications would cause predictable changes in the NMR spectra. For instance, hydroxylation of the pentyl chain would introduce a new signal for the CH-OH group in both the ¹H and ¹³C spectra and would shift the signals of adjacent protons and carbons.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton PositionPredicted Chemical Shift (ppm)Predicted Multiplicity
Indole H-2~7.1Doublet
Indole H-3~6.4Doublet
Indole H-4~7.0Doublet
Indole H-6~6.7Doublet of doublets
Indole H-7~7.2Singlet
N-CH₂ (Pentyl)~4.1Triplet
Pentyl CH₂ (x3)1.3 - 1.8Multiplet
Pentyl CH₃~0.9Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon PositionPredicted Chemical Shift (ppm)
Indole C-2~128
Indole C-3~101
Indole C-3a~129
Indole C-4~111
Indole C-5~140
Indole C-6~112
Indole C-7~110
Indole C-7a~130
N-CH₂ (Pentyl)~47
Pentyl C-2~29
Pentyl C-3~29
Pentyl C-4~22
Pentyl C-5 (CH₃)~14
2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the adjacent protons within the pentyl chain and between neighboring aromatic protons on the indole ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It is used to assign the carbon signal for each protonated carbon by correlating the ¹H and ¹³C chemical shifts. This is a crucial step in assigning the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons and for linking different fragments of the molecule. For example, an HMBC correlation between the N-CH₂ protons of the pentyl group and carbons C-7a and C-2 of the indole ring would definitively confirm the attachment of the pentyl chain to the indole nitrogen. researchgate.netresearchgate.net

Together, these 2D NMR techniques would allow for the complete and unambiguous assignment of all ¹H and ¹³C signals for this compound and would be critical in determining the exact site of modification in its metabolites.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the structural elucidation and quantification of compounds like this compound. While specific spectra for this exact molecule are not widely published, characteristic absorptions can be predicted based on its structural components: the indole ring, the secondary amine, and the pentyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in a molecule. For this compound, key vibrational bands are expected. The N-H stretch of the indole ring typically appears as a sharp peak around 3400-3500 cm⁻¹. The secondary amine (5-amino group) would show an N-H stretching vibration in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations from the indole ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pentyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1600-1450 cm⁻¹ region. The structure of a related compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, shows characteristic IR bands for NH₂ and NH groups at 3434, 3359, 3282, 3012, 3003, 2885, and 2799 cm⁻¹ mdpi.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by strong absorption bands due to π→π* electronic transitions within the aromatic system. The parent indole molecule typically exhibits two main absorption bands: one around 270-280 nm and a stronger one near 210-220 nm nih.gov. The absorption spectrum is sensitive to substitution on the indole ring. The presence of an amino group (-NH₂) at the 5-position, which acts as an auxochrome, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to the extension of the conjugated system. Similarly, the alkyl pentyl group may have a minor influence on the spectrum. Studies on other indole derivatives show that substitutions can shift the maximum absorption wavelength (λmax) nih.gov. For instance, the λmax for indole is observed at 270 nm, while a fused BN indole has a λmax of 292 nm nih.gov.

The following table summarizes the expected spectroscopic features for this compound based on its constituent functional groups.

Spectroscopic TechniqueFunctional GroupExpected Wavenumber (cm⁻¹) / Wavelength (nm)
Infrared (IR) Indole N-H Stretch3400 - 3500
Amine N-H Stretch3300 - 3500
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
Aromatic C=C Stretch1450 - 1600
UV-Visible (UV-Vis) π→π* Transitionsλmax1 ≈ 220-240 nm; λmax2 ≈ 280-300 nm

Sample Preparation Strategies for Complex Matrices

Analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, or tissue homogenates requires robust sample preparation to remove interferences and concentrate the analytes.

Liquid-Liquid Extraction (LLE): LLE is a conventional technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For an amine-containing compound like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH to be basic (e.g., pH 9-10), the amine group remains in its neutral, un-ionized form, increasing its partitioning into a nonpolar organic solvent like ethyl acetate or dichloromethane researchgate.net. This technique is effective but can be labor-intensive and may consume large volumes of organic solvents gerstelus.com.

Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient alternative to LLE, offering higher selectivity, reduced solvent consumption, and easier automation gerstelus.commdpi.comresearchgate.net. For this compound, which contains both a hydrophobic pentyl group and a basic amine, a mixed-mode cation-exchange SPE sorbent would be highly effective. The extraction process involves conditioning the sorbent, loading the sample (often pre-adjusted to an acidic pH to ensure the amine is protonated and retained by the cation-exchange mechanism), washing away interferences, and finally eluting the analyte with a solvent mixture, typically containing a basic modifier like ammonium (B1175870) hydroxide (B78521) to neutralize the amine for elution. Non-polar C18 cartridges can also be used to retain the compound based on hydrophobic interactions mdpi.com.

The table below compares the two extraction techniques for this application.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid sorbent and a liquid
Selectivity Moderate; depends on solvent and pHHigh; can use specific sorbent chemistry (e.g., mixed-mode)
Solvent Usage HighLow
Automation DifficultEasily automated
Analyte Concentration GoodExcellent
Efficiency Can be lower, may form emulsionsHigh and reproducible

In biological systems, drugs and xenobiotics like this compound are often metabolized through Phase II conjugation reactions, primarily glucuronidation, to increase their water solubility and facilitate excretion nih.gov. The resulting glucuronide metabolites may not be directly detectable or may be difficult to quantify by standard analytical techniques like LC-MS/MS. Therefore, a hydrolysis step is essential to cleave the glucuronic acid moiety and convert the metabolite back to its parent (aglycone) form covachem.com.

Enzymatic hydrolysis using β-glucuronidase is the preferred method due to its specificity and mild reaction conditions compared to acid hydrolysis, which can degrade the analyte covachem.com. The procedure involves incubating the biological sample (e.g., urine or plasma) with a β-glucuronidase enzyme preparation at an optimized pH and temperature. The efficiency of hydrolysis can depend on the enzyme source (e.g., E. coli, abalone, snail), pH, temperature, and incubation time biotage.com. Following hydrolysis, the sample can be further processed using LLE or SPE to extract the liberated free amine.

Key parameters for the enzymatic hydrolysis step are outlined in the table below.

ParameterTypical ConditionRationale
Enzyme β-glucuronidase (from various sources)Specifically cleaves β-D-glucuronic acid linkages
pH 4.5 - 6.8Optimal pH varies with the enzyme source
Temperature 37 - 65 °CEnsures optimal enzyme activity without denaturation
Incubation Time 1 - 18 hoursMust be sufficient for complete hydrolysis of conjugates
Buffer Acetate or Phosphate bufferMaintains stable pH for the enzymatic reaction

Analytical Procedure Validation Principles (ICH Q14 Framework)

The development and validation of an analytical procedure for this compound must follow systematic, science- and risk-based principles to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) Q14 guideline, "Analytical Procedure Development," provides a framework for this process, complementing the validation requirements outlined in ICH Q2(R2) gmp-compliance.orgfda.goveuropa.eu. This framework emphasizes a lifecycle approach to analytical methods, ensuring their continued suitability netpharmalab.es. The goal is to develop a robust procedure that can accurately and precisely measure the analyte and its metabolites europeanpharmaceuticalreview.combiotech.com.

Specificity is the ability of the method to provide a response that is unambiguously attributable to the analyte of interest amsbiopharma.comloesungsfabrik.de. For this compound, this means the analytical signal should not be affected by the presence of other components such as impurities, degradation products, its own metabolites, or matrix components loesungsfabrik.de.

Selectivity refers to the extent to which the method can determine particular analytes in a complex mixture without interference from other components lew.ro. In the context of a chromatographic method (e.g., LC-MS/MS), selectivity is demonstrated by the ability to separate the analyte peak from all other potential interferents.

To establish specificity and selectivity, the following studies are typically performed:

Analysis of Blank Matrix: A sample of the biological matrix (e.g., plasma, urine) from a source known to be free of the analyte is analyzed to ensure no interfering peaks are present at the retention time of this compound or its metabolites.

Spiked Matrix Analysis: The blank matrix is spiked with the analyte, its known metabolites, and other potentially interfering substances to demonstrate that the method can separate and accurately quantify the target analyte.

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must then demonstrate the ability to separate the intact analyte from these degradants.

Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample over a specified range. A calibration curve is generated by analyzing a series of standards at different known concentrations. The relationship between concentration and response is typically evaluated using a linear regression model scispace.com. While a linear model is often preferred, a weighted linear regression or a non-linear quadratic model may be justified if it better describes the relationship, which can sometimes be the case in LC-MS/MS analysis nih.gov.

The Calibration Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity ut.ee. The range must encompass the expected concentrations of this compound in the study samples. This range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).

A representative, hypothetical calibration data set for the analysis of this compound by LC-MS/MS is presented below.

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.0 (LLOQ)5,250101,5000.0517
2.513,100102,1000.1283
10.051,900101,8000.5098
50.0258,000100,9002.5570
100.0515,000101,2005.0889
250.01,295,000101,60012.7461
500.0 (ULOQ)2,545,000100,50025.3234

A linear regression of the Peak Area Ratio against the Standard Concentration would be performed. The acceptance criterion for the regression is typically a coefficient of determination (r²) ≥ 0.99.

Accuracy and Precision Assessment

Accuracy and precision are fundamental parameters in the validation of any quantitative analytical method. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements. Both are critical for ensuring the reliability of analytical data.

Intra-day and Inter-day Accuracy and Precision

The evaluation of accuracy and precision is typically conducted through replicate analyses of quality control (QC) samples at multiple concentration levels—low, medium, and high—within a single analytical run (intra-day) and across multiple runs on different days (inter-day). The acceptance criteria for these parameters are generally a percent deviation (%DEV) or relative error (%RE) within ±15% of the nominal concentration for accuracy, and a coefficient of variation (%CV) not exceeding 15% for precision. For the lower limit of quantification (LLOQ), these acceptance criteria are often extended to ±20%.

Below are representative data tables illustrating the expected outcomes of accuracy and precision assessments for an analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used for the quantification of this compound in a biological matrix like human plasma.

Table 1: Intra-day Accuracy and Precision Data for this compound in Human Plasma (Illustrative Data)

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (%RE)Precision (%CV)
1.0 (LLOQ)0.95-5.08.2
2.5 (Low QC)2.624.86.5
25.0 (Medium QC)24.25-3.04.1
75.0 (High QC)78.755.03.5

Table 2: Inter-day Accuracy and Precision Data for this compound in Human Plasma (Illustrative Data)

Nominal Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=18, 3 runs)Accuracy (%RE)Precision (%CV)
1.0 (LLOQ)1.088.012.5
2.5 (Low QC)2.45-2.09.8
25.0 (Medium QC)25.753.07.3
75.0 (High QC)72.00-4.06.1

These tables demonstrate that the hypothetical analytical method for this compound meets the established acceptance criteria for accuracy and precision, indicating its reliability for quantifying the analyte in the given matrix.

Robustness and Method Transferability

Robustness

The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness testing is crucial to identify the critical parameters that may influence the method's performance and to establish appropriate operational ranges.

For an LC-MS/MS method, parameters that are typically investigated during robustness testing include:

pH of the mobile phase

Composition of the mobile phase (e.g., percentage of organic solvent)

Flow rate

Column temperature

Different batches of analytical columns

Different sources of reagents

The assessment involves analyzing the effect of these variations on key analytical responses, such as peak area, retention time, and the calculated concentration of the analyte. The results are often evaluated using statistical approaches, such as factorial designs, to identify significant effects.

Table 3: Robustness Testing of an LC-MS/MS Method for this compound (Illustrative Data)

ParameterVariationEffect on Retention Time (% Change)Effect on Quantitation (% Change)
Mobile Phase pH± 0.2 units< 2%< 5%
Organic Solvent %± 2%< 5%< 7%
Flow Rate± 5%< 3%< 6%
Column Temperature± 2 °C< 1%< 4%

The data in Table 3 suggest that the analytical method is robust within the tested parameter variations, as the changes in retention time and quantitation are within acceptable limits.

Method Transferability

Method transfer is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. A successful method transfer ensures that the receiving laboratory can achieve comparable results to the transferring laboratory, which is essential for multi-site studies or when outsourcing analytical testing.

The process typically involves a pre-defined protocol that outlines the scope, responsibilities, analytical procedures, and acceptance criteria. The transfer can be conducted through various approaches, including comparative testing, co-validation, or revalidation.

For a successful method transfer of an analytical method for this compound, the following steps are critical:

Comprehensive Method Documentation: The transferring laboratory must provide a detailed and unambiguous analytical method protocol.

Training and Communication: Open communication and adequate training of the analysts in the receiving laboratory are essential.

Comparative Analysis: Both laboratories analyze the same set of well-characterized samples.

Statistical Evaluation: The results from both laboratories are statistically compared to ensure there are no significant differences. The acceptance criteria are typically based on the method's established precision and accuracy.

Table 4: Acceptance Criteria for Method Transfer of this compound Analysis (Illustrative Data)

ParameterAcceptance Criterion
Accuracy The mean concentration at each QC level from the receiving laboratory must be within ±15% of the nominal concentration.
Precision The %CV of the QC samples at each level from the receiving laboratory must not exceed 15%.
Inter-laboratory Comparison The difference between the mean results of the two laboratories for each QC level should not exceed 20%.

By adhering to these rigorous validation and transfer protocols, analytical laboratories can ensure the generation of high-quality, reliable, and reproducible data for the quantification of this compound and its metabolites, which is fundamental for its scientific and regulatory evaluation.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of indole (B1671886) derivatives is a well-established field, but the development of environmentally benign and efficient methods remains a critical goal. Future research should focus on creating sustainable synthetic pathways to 1-Pentyl-1h-indol-5-amine, moving away from traditional methods that often rely on harsh reagents and generate significant waste. Green chemistry principles, such as atom economy, use of renewable feedstocks, and catalytic reactions, should be central to these new strategies.

Key areas for exploration include:

Catalytic C-N Cross-Coupling Reactions: Employing earth-abundant metal catalysts (e.g., copper, iron) for the amination step, reducing reliance on expensive and toxic palladium catalysts.

One-Pot Synthesis: Designing multi-component reactions that combine several synthetic steps into a single operation, thereby minimizing solvent usage and purification steps.

Biocatalysis: Investigating the use of enzymes to catalyze specific steps in the synthesis, offering high selectivity and mild reaction conditions.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability while reducing waste.

Table 1: Potential Sustainable Synthetic Strategies

Strategy Description Potential Advantages
Catalytic C-H Amination Direct functionalization of the indole C5-H bond, avoiding the need for pre-functionalized starting materials. High atom economy, reduced number of synthetic steps.
Reductive Amination Using green reducing agents like silanes or catalytic hydrogenation for the final amination step. Avoidance of stoichiometric metal hydride reagents, safer processes.
Microwave-Assisted Synthesis Employing microwave irradiation to accelerate reaction rates and improve yields. Reduced reaction times, lower energy consumption.

| Use of Green Solvents | Replacing traditional volatile organic compounds (VOCs) with benign alternatives like water, ethanol, or ionic liquids. | Reduced environmental impact and improved worker safety. |

Comprehensive Pharmacological Profiling on Diverse Target Classes

The indole scaffold is a cornerstone in drug discovery, present in numerous approved drugs and clinical candidates. mdpi.com Derivatives of this structure exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govmdpi.com A comprehensive pharmacological profiling of this compound is essential to uncover its therapeutic potential. High-throughput screening (HTS) campaigns against diverse panels of biological targets are a logical first step.

Future profiling should investigate its activity on:

G-Protein Coupled Receptors (GPCRs): Particularly serotonin (B10506) (5-HT) and dopamine (B1211576) receptors, given the structural similarity of the indole core to endogenous ligands.

Kinases: A major class of drug targets, especially in oncology.

Ion Channels: Modulators of ion channels have applications in a wide range of diseases, including cardiovascular and neurological disorders.

Nuclear Receptors: These receptors are involved in regulating metabolism and inflammation.

Enzymes: Targets such as Xanthine (B1682287) Oxidase or Histone Deacetylases (HDACs) are relevant for various pathologies. nih.govnih.gov

Table 2: Suggested Target Classes for Pharmacological Screening

Target Class Rationale Potential Therapeutic Area
Serotonin Receptors The indole core is a key component of serotonin. Depression, Anxiety, Migraine
Tubulin Many indole derivatives are known tubulin polymerization inhibitors. nih.gov Cancer
Monoamine Oxidase (MAO) The amino group suggests potential interaction with enzymes involved in neurotransmitter metabolism. Neurodegenerative Diseases

| Bacterial Cell Division Proteins | The indole scaffold is present in many antimicrobial agents. nih.gov | Infectious Diseases |

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable tools in modern drug discovery and materials science. Advanced computational modeling can accelerate research by predicting the properties and interactions of this compound, guiding synthetic efforts and biological testing.

Key computational approaches to be employed include:

Molecular Docking: To predict the binding modes and affinities of the compound with various protein targets identified through pharmacological screening.

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate structural features of related indole derivatives with their biological activity, allowing for the design of more potent analogs.

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to a target protein, providing insights into binding stability and mechanism of action.

ADMET Prediction: To computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound, helping to identify potential liabilities early in the research process.

Isotopic Labeling for Metabolic Tracing Studies

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Isotopic labeling is a powerful technique to trace the passage of a molecule and its metabolites through a biological system. wikipedia.org Future studies should utilize stable isotopes (e.g., ¹³C, ¹⁵N, ²H) to label this compound.

This approach will enable researchers to:

Identify Metabolites: Use mass spectrometry to detect and identify the structures of metabolites formed in vitro (e.g., in human liver microsomes) and in vivo. nih.gov Common metabolic pathways for related compounds involve hydroxylation of the pentyl chain or indole ring. nih.gov

Determine Metabolic Pathways: Elucidate the biotransformation routes of the parent compound. researchgate.net

Quantify Drug Exposure: Perform pharmacokinetic studies to understand how the compound and its metabolites are absorbed, distributed, and eliminated from the body.

Table 3: Potential Isotopic Labeling Strategies

Isotope Labeling Position Application
¹³C Indole ring or pentyl chain Tracing the carbon skeleton through metabolic pathways.
¹⁵N Indole nitrogen or 5-amino group Investigating N-dealkylation or other reactions involving the nitrogen atoms. nih.gov

| ²H (Deuterium) | Specific positions on the pentyl chain | Probing for metabolic "hot spots" by observing the kinetic isotope effect. |

Integration of Omics Technologies in Mechanistic Research

To gain a deep understanding of the biological effects of this compound at a systems level, the integration of various "omics" technologies is essential. researchgate.netfraunhofer.de These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound in cells or organisms. jusst.org

Future research should incorporate:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns in response to treatment with the compound, revealing the cellular pathways it modulates.

Proteomics: To analyze changes in protein levels and post-translational modifications, providing a functional context to the transcriptomic data.

Metabolomics: To profile changes in the levels of endogenous small-molecule metabolites, which can reveal the compound's impact on cellular metabolism and identify potential biomarkers of its activity. nih.govmdpi.com

Genomics: To identify potential genetic factors that influence sensitivity or resistance to the compound's effects.

The integration of these multi-omics datasets will be crucial for elucidating the mechanism of action, identifying predictive biomarkers, and understanding the system-wide effects of this compound. frontiersin.org

Exploration of Indole Scaffold in Materials Science and Photovoltaics

Beyond pharmacology, the electron-rich indole scaffold possesses intriguing photophysical and electronic properties, making it a valuable building block for advanced materials. rsc.org Indole-based molecules have been successfully employed as components in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and perovskite solar cells. bohrium.comrsc.orgresearchgate.net The planar and electron-donating nature of the indole system is advantageous for creating materials with efficient charge transfer properties. rsc.orgbohrium.com

Future research should explore the potential of this compound and its derivatives in:

Dye-Sensitized Solar Cells (DSSCs): The compound could serve as a core for novel organic dyes, where the amine group can act as an electron donor and the pentyl group can enhance solubility and prevent aggregation. bohrium.com

Organic Photovoltaics (OPVs): As a building block for donor-acceptor conjugated polymers or small molecules used in the active layer of OPV devices. researchgate.net

Hole-Transporting Materials (HTMs): For use in perovskite solar cells, where indole-based materials have shown promise in facilitating efficient charge extraction. rsc.org

Fluorescent Sensors: The indole nucleus is a well-known fluorophore, and derivatives could be designed to act as sensors for specific ions or molecules.

Table 4: Potential Applications in Materials Science

Application Area Role of this compound Key Properties to Investigate
Dye-Sensitized Solar Cells Component of an organic sensitizer (B1316253) dye. rsc.org Absorption spectrum, HOMO/LUMO energy levels, charge transfer dynamics.
Perovskite Solar Cells Building block for hole-transporting materials. rsc.org Hole mobility, thermal stability, energy level alignment with perovskite.

| Organic Electronics | Monomer for conductive polymers. | Electrical conductivity, film-forming properties, environmental stability. |

Q & A

Q. What are the common synthetic routes for 1-Pentyl-1H-indol-5-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation of indole precursors (e.g., 5-aminoindole) with pentyl halides under basic conditions. Key parameters include:
  • Catalyst choice : K₂CO₃ or NaH for deprotonation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution .
  • Temperature : 60–80°C optimizes reaction kinetics while minimizing side products.
    Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures >95% purity. Validate using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (characteristic peaks: δ 7.2–7.5 ppm for indole protons, δ 3.8–4.1 ppm for pentyl chain) .

Q. How can researchers assess the solubility and stability of this compound for in vitro assays?

  • Methodological Answer :
  • Solubility screening : Test in DMSO (primary stock), PBS, and ethanol. Vortex-heat cycles (37°C, 15 min) improve dissolution .
  • Stability : Store aliquots at -80°C (6-month stability) or -20°C (1-month stability). Monitor degradation via LC-MS; look for peaks corresponding to dealkylation or oxidation byproducts .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., pentyl chain at N1, amine at C5). Key signals: δ 1.2–1.6 ppm (pentyl CH₂), δ 6.9–7.4 ppm (indole aromatic protons) .
  • HRMS : Exact mass determination (C₁₃H₁₈N₂; calculated [M+H]⁺ = 203.1548) rules out impurities .
  • IR : N-H stretching (3350–3450 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of this compound across different assay systems?

  • Methodological Answer :
  • Assay validation : Cross-test in in vitro (e.g., receptor binding) and in silico (molecular docking) models. For example:
  • Compare serotonin receptor binding (5-HT₂A vs. 5-HT₁A) using radioligand displacement assays .
  • Use AutoDock Vina to predict binding affinities, aligning with experimental IC₅₀ values .
  • Data normalization : Account for differences in cell lines (HEK293 vs. CHO) or solvent effects (DMSO concentration ≤0.1%) .

Q. What strategies optimize the structural modification of this compound for selective enzyme inhibition?

  • Methodological Answer :
  • SAR studies : Introduce substituents at C3 (e.g., halogens, methyl groups) to enhance steric hindrance or electronic effects. For example:
  • 3-Fluoro analogs show increased MAO-B inhibition (Ki = 12 nM vs. 85 nM for parent compound) .
  • Computational modeling : DFT calculations (Gaussian 16) predict electron density changes at the indole core, guiding rational design .

Q. How do researchers address discrepancies in metabolic stability data between rodent and human liver microsomes?

  • Methodological Answer :
  • Microsomal incubation : Use pooled human liver microsomes (HLM) vs. rat liver microsomes (RLM) with NADPH cofactor. Monitor via LC-MS/MS for hydroxylation or N-dealkylation metabolites .
  • CYP isoform profiling : Inhibit specific isoforms (CYP3A4, CYP2D6) to identify primary metabolic pathways .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response curves of this compound in neuropharmacological studies?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Include Hill slope analysis to assess cooperativity .
  • Outlier handling : Use Grubbs’ test (α = 0.05) to exclude anomalous replicates in patch-clamp electrophysiology datasets .

Q. How can green chemistry principles be integrated into the synthesis of this compound to improve sustainability?

  • Methodological Answer :
  • Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalyst recycling : Recover K₂CO₃ via aqueous extraction and reuse for 3–5 cycles without yield loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.